JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor.
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
CAS No.: 1307803-44-6
Cat. No.: VC0163869
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307803-44-6 |
|---|---|
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 |
| Standard InChI Key | OTRCAWIVHSQWPC-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone consists of three major structural components: an indole core substituted with a hydroxyl group at the 6-position, a pentyl chain attached to the nitrogen of the indole ring (position 1), and a naphthalene ring connected via a methanone (ketone) bridge at the 3-position of the indole. This structural arrangement is characteristic of the JWH series of synthetic cannabinoids, with the distinguishing feature being the hydroxyl group at the specific 6-position of the indole ring.
The molecular formula of this compound is C24H23NO2, similar to other monohydroxylated metabolites of JWH-018. The hydroxylation at the 6-position introduces polarity into the molecule, which significantly affects its pharmacokinetic properties compared to the more lipophilic parent compound. This structural modification also influences its receptor binding profile and metabolic stability.
Mechanism of Action
Cannabinoid Receptor Interactions
The binding at CB2 receptors suggests that this metabolite may retain some of the immunomodulatory effects associated with cannabinoid receptor activation, while potentially having reduced psychoactive effects that are typically mediated through CB1 receptors in the central nervous system. This characteristic makes it particularly interesting for understanding the structure-activity relationships of synthetic cannabinoids.
Metabolism and Pharmacokinetics
Formation of (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is formed as a minor metabolite during the Phase I metabolism of JWH-018. The metabolism of JWH-018 primarily occurs through hydroxylation at various positions, including the indole moiety and the alkyl side chain. Cytochrome P450 enzymes, particularly those in the CYP2C and CYP1A subfamilies, are likely responsible for catalyzing the specific hydroxylation at the 6-position of the indole ring.
This metabolite is considered a "minor" monohydroxylated urinary metabolite, indicating that it is produced in smaller quantities compared to other hydroxylated forms of JWH-018. The predominant metabolic pathways for JWH-018 typically involve hydroxylation at other positions, such as the pentyl side chain or at positions 4, 5, or 7 of the indole ring. The relative abundance of these metabolites can provide valuable information about the metabolic pathways and potential individual variations in metabolism.
Excretion and Detection
As a hydroxylated metabolite, (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is primarily excreted in urine, often after further conjugation with glucuronic acid in Phase II metabolism. The increased water solubility compared to JWH-018 facilitates its elimination through renal clearance. Detection of this metabolite in urine samples can serve as evidence of JWH-018 consumption, although its minor nature means that analytical methods typically target multiple metabolites simultaneously for comprehensive screening.
The detection window for this metabolite is influenced by various factors including dose, frequency of use, individual metabolic variations, and the sensitivity of the analytical method employed. Modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically required for reliable detection and quantification of such metabolites in biological specimens.
For context, the table below presents binding data for various synthetic cannabinoid metabolites at human cannabinoid receptors, which may serve as a reference point for understanding the likely binding profile of (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone:
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB2/hCB1 Ratio | Metabolite/Parent Ratio (hCB1) | Metabolite/Parent Ratio (hCB2) |
|---|---|---|---|---|---|
| CP 55,940 (Reference) | 1.25 | 1.15 | 0.9 | - | - |
| 5F-AB-PINACA | 8.72 | 11.1 | 1.3 | - | - |
| 5F-AB-PINACA (4-OH) | 687 | 703 | 1.0 | 78.8 | 63.3 |
| AB-PINACA | 8.89 | 7.02 | 0.8 | - | - |
| AB-PINACA (5-OH) | 2300 | 780 | 0.3 | 258.7 | 111.1 |
Data adapted from research on synthetic cannabinoid hydroxypentyl metabolites
Structure-Activity Relationship
The position of hydroxylation on the indole ring significantly impacts receptor binding and selectivity. Based on patterns observed with other hydroxylated metabolites, (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone likely exhibits reduced binding affinity compared to JWH-018 but maintains measurable activity, particularly at CB2 receptors.
Comparison with Other Metabolites
Positional Isomers
JWH-018 undergoes hydroxylation at various positions, producing several positional isomers that differ in their pharmacological properties. Key positional isomers include:
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(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: Hydroxylation at position 2 of the indole ring, which is considered a significant metabolite of JWH-018.
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(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: Hydroxylation at position 5 of the indole ring, with a molecular weight of approximately 357.44 g/mol.
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(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: The subject compound, with hydroxylation at position 6, considered a minor metabolite.
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Various alkyl hydroxylated metabolites: Hydroxylation can also occur on the pentyl chain, producing metabolites with different pharmacological profiles.
Each positional isomer exhibits unique receptor binding characteristics and metabolic stability. The 6-hydroxy metabolite specifically shows selective agonism toward CB2 receptors, distinguishing it from some other metabolites that may retain activity at both CB1 and CB2 receptors.
Metabolic Prevalence
The relative abundance of different metabolites can vary between individuals due to genetic polymorphisms in cytochrome P450 enzymes and other factors affecting drug metabolism. This interindividual variability is an important consideration when developing comprehensive analytical approaches for detecting synthetic cannabinoid use.
Research Applications
Forensic and Analytical Applications
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone serves as a valuable biomarker for JWH-018 consumption in forensic toxicology. Despite being a minor metabolite, its detection, along with other hydroxylated forms, provides evidence of synthetic cannabinoid use. The compound is utilized as a reference standard in analytical chemistry for the identification and quantification of JWH-018 metabolites in biological samples.
Modern analytical techniques, including high-resolution mass spectrometry, have enabled the detection of multiple metabolites simultaneously, offering a more comprehensive approach to synthetic cannabinoid screening. This multi-analyte approach is particularly important given the rapid evolution of synthetic cannabinoids and the need to detect both parent compounds and their various metabolites.
Pharmacological Research
In pharmacological research, (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone contributes to understanding the structure-activity relationships of synthetic cannabinoids. The maintained activity of hydroxylated metabolites at cannabinoid receptors has significant implications for the duration of pharmacological effects following synthetic cannabinoid consumption.
Research on metabolites like (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone also provides insights into potential off-target interactions and unexpected pharmacological effects that may arise from metabolic transformation. This is particularly relevant for synthetic cannabinoids, which often produce metabolites with varying activity profiles at different receptor subtypes.
Regulatory and Public Health Implications
Detection Challenges
The existence of metabolites like (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone presents challenges for regulatory frameworks and drug testing programs. While parent compounds like JWH-018 may be scheduled as controlled substances, their metabolites often exist in regulatory gray areas. This creates complications for comprehensive detection strategies and enforcement efforts.
Furthermore, the minor nature of the 6-hydroxy metabolite means that detection methods focusing solely on this compound might miss JWH-018 consumption. Comprehensive testing approaches that target multiple metabolites simultaneously are necessary for effective screening.
Structure-Based Predictions
Understanding the pharmacological activity of metabolites like (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone helps in developing predictive models for new synthetic cannabinoids. By analyzing how specific structural modifications affect receptor binding and activity, researchers can better anticipate the properties of emerging compounds and their metabolites.
This predictive capability is valuable for regulatory agencies seeking to stay ahead of the rapidly evolving synthetic drug market. It also informs the development of broader analogue laws designed to control substances based on their structural similarity to known drugs of abuse.
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